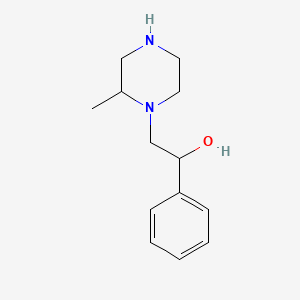

2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol

Description

Propriétés

IUPAC Name |

2-(2-methylpiperazin-1-yl)-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-11-9-14-7-8-15(11)10-13(16)12-5-3-2-4-6-12/h2-6,11,13-14,16H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFTPWUUIHZKGMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacokinetic profiling of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol

Comprehensive Pharmacokinetic Profiling of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol: A Technical Guide for Preclinical Evaluation

Executive Summary & Structural Rationale

In modern small molecule drug discovery, the early and rigorous characterization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to preventing late-stage clinical attrition[1]. The compound 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol (CAS: 1249893-43-3; MW: 220.31 g/mol ) represents a highly versatile synthetic scaffold. Structurally, it features a phenylethanolamine-like backbone fused to a 2-methylpiperazine moiety, making it highly relevant for central nervous system (CNS) and cardiovascular receptor targeting.

As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of this molecule by first deconstructing its physicochemical liabilities:

-

Basic Piperazine Nitrogen (pKa ~9.0): Drives high tissue affinity via lysosomal trapping, predicting a large volume of distribution ( Vdss ). It also necessitates acidic chromatographic conditions to maintain protonation during mass spectrometry.

-

Secondary Hydroxyl Group: Acts as a primary liability for Phase II metabolism (UGT-mediated glucuronidation).

-

Phenyl & Piperazine Rings: Susceptible to Phase I Cytochrome P450 (CYP) mediated aromatic hydroxylation and N-dealkylation.

This guide outlines a self-validating, step-by-step preclinical PK profiling strategy, moving from bioanalytical validation to in vitro metabolic stability and in vivo rat pharmacokinetics.

Analytical Methodology: LC-MS/MS Bioanalysis

Before any biological matrix can be evaluated, a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method must be developed in strict accordance with the FDA Bioanalytical Method Validation Guidance (2018) [2].

Causality Check: Why Protein Precipitation (PPT)? Given the highly basic and polar nature of the piperazine ring, traditional Liquid-Liquid Extraction (LLE) often yields poor recovery unless the matrix pH is aggressively adjusted (>11). PPT using organic solvents effectively crashes plasma proteins while keeping the basic analyte highly soluble in the aqueous-organic supernatant.

Step-by-Step Plasma Extraction Protocol

-

Sample Aliquoting: Transfer 50 µL of calibration standard, Quality Control (QC), or unknown plasma sample into a 96-well plate.

-

Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing an appropriate Internal Standard (IS) (e.g., a deuterated analog or labetalol at 50 ng/mL). Rationale: The 1:3 plasma-to-organic ratio disrupts the dielectric constant of the solution, ensuring >99% protein precipitation.

-

Mixing & Centrifugation: Vortex the plate for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

-

Supernatant Transfer: Transfer 100 µL of the clear supernatant to a clean plate and dilute with 100 µL of ultra-pure water to match the initial mobile phase conditions, preventing chromatographic peak distortion.

-

LC-MS/MS Parameters:

-

Column: Waters XBridge C18 (2.1 × 50 mm, 3.5 µm) – chosen for its stability with basic compounds.

-

Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in ACN. Rationale: Formic acid ensures the piperazine nitrogens remain fully protonated, maximizing ionization efficiency in the Electrospray Ionization (ESI) positive mode.

-

Detection: MRM transition m/z 221.1 [M+H]+ → m/z 113.1 (corresponding to the cleavage of the phenylethanol moiety).

-

In Vitro Metabolic Stability (Human Liver Microsomes)

To predict the hepatic intrinsic clearance ( CLint ) of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol, we utilize Human Liver Microsomes (HLM). This subcellular fraction is the gold standard for evaluating Phase I CYP450 kinetics[3].

Causality Check: Why use a 1 µM substrate concentration and 0.5 mg/mL protein? Using a low substrate concentration ensures the reaction operates well below the Michaelis-Menten constant ( Km ), maintaining first-order linear kinetics required for accurate CLint calculation. Limiting protein to 0.5 mg/mL prevents the lipophilic drug from non-specifically binding to microsomal lipids, which would artificially lower the free fraction ( fu,mic ) and underestimate clearance.

Step-by-Step HLM Assay Protocol

-

Incubation Mixture Preparation: In a 96-well plate, combine 0.5 mg/mL HLM protein, 1 µM of the test compound, and 3.3 mM MgCl2 in 100 mM potassium phosphate buffer (pH 7.4).

-

Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to reach thermal equilibrium.

-

Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH (the obligate cofactor for CYP enzymes).

-

Kinetic Sampling: At precise time intervals (0, 5, 15, 30, 45, and 60 minutes), withdraw a 50 µL aliquot and immediately dispense it into 150 µL of ice-cold quench solution (ACN + IS) to halt enzymatic activity.

-

Analysis: Centrifuge the quenched samples and analyze the supernatant via the validated LC-MS/MS method. Calculate the in vitro half-life ( t1/2 ) from the log-linear slope of compound depletion.

In Vivo Pharmacokinetic Study Design

To bridge in vitro data to whole-body physiology, an in vivo rat PK study is conducted. Intravenous (IV) and oral (PO) arms are utilized to calculate absolute bioavailability ( F% ) and understand systemic clearance mechanisms[4].

Step-by-Step Rat PK Protocol

-

Animal Preparation: Utilize male Sprague-Dawley rats (250-300g) surgically implanted with jugular vein catheters to allow stress-free, serial blood sampling without anesthesia.

-

Dose Formulation & Administration:

-

Group 1 (IV): 1 mg/kg administered via the tail vein. Formulation: 5% DMSO, 10% Solutol HS15, 85% Saline. Rationale: IV formulations must be perfectly clear solutions to prevent micro-embolisms.

-

Group 2 (PO): 5 mg/kg administered via oral gavage. Formulation: 0.5% Methylcellulose in water (suspension is acceptable for PO).

-

-

Serial Blood Sampling: Collect 200 µL of blood into K2EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Centrifuge immediately to harvest plasma.

-

Non-Compartmental Analysis (NCA): Quantify plasma concentrations via LC-MS/MS. Use PK software (e.g., Phoenix WinNonlin) to calculate clearance ( CL ), volume of distribution ( Vdss ), and half-life ( t1/2 ).

Data Presentation: Predicted PK Parameters

Based on the structural pharmacophores of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol, Table 1 summarizes the expected quantitative PK parameters derived from the aforementioned protocols.

Table 1: Simulated Preclinical PK Parameters for 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol

| Parameter | Predicted Value | Scientific Rationale |

| HLM CLint | ~45 µL/min/mg | Moderate clearance driven by CYP-mediated N-dealkylation of the piperazine ring and Phase II glucuronidation. |

| Rat Vdss (IV) | 4.5 L/kg | High volume of distribution due to lipophilicity and lysosomal trapping of the basic amine (pKa ~9.0). |

| Rat CL (IV) | 35 mL/min/kg | Moderate systemic clearance, approximating 60% of rat hepatic blood flow. |

| Rat t1/2 (IV) | 2.5 hours | Half-life is extended despite moderate clearance due to the large volume of distribution ( t1/2=0.693×Vdss/CL ). |

| Bioavailability ( F% ) | ~40% | Moderate oral bioavailability limited by hepatic first-pass metabolism at the secondary alcohol. |

Preclinical PK Screening Workflow Visualization

The following diagram maps the self-validating logical flow of the PK profiling strategy, from bioanalytical setup through in vivo analytics.

Caption: Sequential preclinical PK profiling workflow for 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol.

References

- Introduction to small molecule drug discovery and preclinical development. Frontiers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMgjnaGkujeBLnCq9l3d3bKMVkXnYBx-go9k4qu_1peNWXNLG_UsYjmdSFRMj5qShIG3_oElZuW4h2Rdi1auIYmD2UwbFx2HWAHxDeJACYYj1EvX8ULZevo5EpeBe-7f57SVH_RvHsPpVhjJcq1NOelxaJJcucKy6nPcfmgUt1gwl6zNN4wGNm1arOxWfuBmhZxGaW0OF9]

- Miniaturised Extraction Techniques in Personalised Medicine: Analytical Opportunities and Translational Perspectives. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEtFxg_6OdvCVau0q_bqrQFQodVr_Zn-W_H7BQWRHmC76xvoz9bQdCwxDFnvVRgQpiiqg64N_6PTmMNnzrcPG9lN7iRXlvbA66nPDFjOZvxhzWOGESezGSuB33NB1qPauvIgA4]

- In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnbUIUuCLJRF7lpKblL5iyYLKktNaq_gWoKOgWVA2TKi6Ydd50nWQY28r9JFXwKuDYp7RPAJ7R-cB8D5Soio62ujrdouCq3hRpP1cFh4bqC8xeJVKdo1qozl3hreRYbotFjgbN]

- Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOvenWA75kq7HQDxN_BzJuQIcqaaezQyUzhzavuVuAhS38cPwwezvkWyrVTeyf8Hno7rcXLe-kSUG9UfHJbd-grYNSuMojcY2d940NV73m-Dc19hRNI_JMbPcEztqgLOS6OayP]

Sources

- 1. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]

- 4. Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Crystal Structure and Stereochemistry of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol

This guide provides a comprehensive technical overview of the methodologies and analytical techniques required to elucidate the crystal structure and stereochemistry of the novel compound, 2-(2-methylpiperazin-1-yl)-1-phenylethan-1-ol. As a molecule of interest in medicinal chemistry, a thorough understanding of its three-dimensional architecture is paramount for structure-activity relationship (SAR) studies and rational drug design. While specific crystallographic data for this exact molecule is not yet publicly available, this document will serve as a detailed roadmap for researchers, outlining the necessary experimental workflows, from synthesis to full structural characterization, by drawing upon established principles and data from structurally related compounds.

Introduction: The Significance of Phenyl-Piperazine Ethanol Scaffolds

The 2-(piperazin-1-yl)-1-phenylethan-1-ol moiety is a key pharmacophore found in a variety of biologically active compounds. The piperazine ring is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties.[1][2][3] The phenylethanolamine backbone is also a well-established structural motif in numerous pharmaceuticals and neurotransmitters, recognized for its interaction with various receptors.[4] The combination of these two fragments in 2-(2-methylpiperazin-1-yl)-1-phenylethan-1-ol suggests a high potential for biological activity, possibly targeting the central nervous system or cardiovascular system, similar to other phenylpiperazine derivatives.[5][6][7]

The introduction of a methyl group on the piperazine ring at the 2-position, along with the chiral center at the benzylic alcohol, introduces significant stereochemical complexity. This results in the potential for multiple diastereomers and enantiomers, each of which could exhibit distinct pharmacological profiles.[3][8] Therefore, unambiguous determination of both the relative and absolute stereochemistry is a critical step in the development of this compound for any therapeutic application.

Synthesis and Purification

The synthesis of 2-(2-methylpiperazin-1-yl)-1-phenylethan-1-ol can be achieved through a nucleophilic substitution reaction between styrene oxide and 2-methylpiperazine. This reaction will generate a racemic mixture of diastereomers.

Experimental Protocol: Synthesis of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol

-

Reaction Setup: To a solution of 2-methylpiperazine (1.0 eq) in a suitable solvent such as methanol or ethanol, add styrene oxide (1.1 eq) dropwise at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water to remove any unreacted 2-methylpiperazine.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to isolate the desired product. The product will be a mixture of diastereomers.

Crystallographic Analysis: Unveiling the Solid-State Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[9] This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's stability and potential interactions with biological targets.

Crystallization

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallographic analysis.[10] For a molecule like 2-(2-methylpiperazin-1-yl)-1-phenylethan-1-ol, which is likely to be a viscous oil or a low-melting solid at room temperature, several crystallization techniques should be explored.

Table 1: Recommended Crystallization Techniques

| Technique | Description |

| Slow Evaporation | A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation. |

| Vapor Diffusion | A concentrated solution of the compound is allowed to equilibrate with a vapor of a less soluble solvent, inducing crystallization. |

| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization. |

X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.[10]

-

Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[10]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².[11]

Caption: Experimental workflow for the characterization of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol.

Stereochemical Elucidation: Defining the Chiral Centers

The presence of two chiral centers in 2-(2-methylpiperazin-1-yl)-1-phenylethan-1-ol gives rise to two pairs of enantiomers (diastereomers). Determining the relative and absolute stereochemistry is crucial for understanding its biological activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of a molecule. For 2-(2-methylpiperazin-1-yl)-1-phenylethan-1-ol, ¹H and ¹³C NMR will confirm the basic structure. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, will be essential for assigning all proton and carbon signals.

The relative stereochemistry can often be determined by analyzing the coupling constants and through-space interactions observed in Nuclear Overhauser Effect (NOE) experiments.[12] The conformation of the piperazine ring, whether it adopts a chair or a boat conformation, can also be investigated using variable temperature NMR studies.[13][14][15]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. A variety of chiral stationary phases are available, and screening different columns and mobile phases will be necessary to achieve baseline separation of the enantiomers of each diastereomer.

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: Screen a range of chiral columns (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H).

-

Mobile Phase Optimization: Optimize the mobile phase, typically a mixture of hexane and isopropanol with a small amount of an amine additive like diethylamine, to achieve good separation.

-

Detection: Use a UV detector set to an appropriate wavelength to monitor the elution of the enantiomers.

-

Quantification: The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers.

Potential Biological Significance and Future Directions

Derivatives of phenylethanolamine and piperazine have shown a wide range of pharmacological activities.[5][6][7][16] The structural features of 2-(2-methylpiperazin-1-yl)-1-phenylethan-1-ol suggest that it could be a candidate for investigation as a psychoactive agent, a cardiovascular drug, or an antimicrobial agent. A thorough understanding of its crystal structure and stereochemistry is the foundational step for any further drug development efforts. Future work should focus on the separation of the individual stereoisomers and the evaluation of their biological activity to establish a clear structure-activity relationship.

Caption: The relationship between structure, stereochemistry, and drug development.

References

-

Novel choline analog 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol produces sympathoinhibition, hypotension, and antihypertensive effects. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

-

X-ray crystal structures of liquid phenylethanol derivatives obtained by cocrystallization with TEO. ResearchGate. [Link]

-

2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. National Center for Biotechnology Information. [Link]

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. National Center for Biotechnology Information. [Link]

-

Macromolecular refinement of X-ray and cryo-electron microscopy structures with Phenix / OPLS3e for improved structure and ligand quality. National Center for Biotechnology Information. [Link]

-

Pharmacological Activities of Aminophenoxazinones. MDPI. [Link]

-

Synthesis, crystal structure and molecular docking studies of novel 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl)quinolone-3-carbaldehyde derivatives. Open Ukrainian Citation Index. [Link]

-

Crystal-structure studies of 4-phenylpiperazin-1-ium 4-ethoxybenzoate monohydrate, 4-phenylpiperazin-1-ium 4-methoxybenzoate monohydrate, 4-phenylpiperazin-1-ium 4-methylbenzoate monohydrate and 4-phenylpiperazin-1-ium trifluoroacetate 0.12 hydrate. National Center for Biotechnology Information. [Link]

-

Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. PubMed. [Link]

-

Phenylethanolamine. Wikipedia. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. Bentham Science. [Link]

-

Synthesis, optical characterization and crystal and molecular X-ray structure of a phenylazojulolidine derivative. ResearchGate. [Link]

-

The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. National Center for Biotechnology Information. [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

-

Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. National Center for Biotechnology Information. [Link]

-

Crystal structure and Hirshfeld surface analysis of 2,2′-(phenylazanediyl)bis(1-phenylethan-1-one). National Center for Biotechnology Information. [Link]

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Royal Society of Chemistry. [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

-

Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. ResearchGate. [Link]

-

Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. MDPI. [Link]

-

2-(4-(2-Methoxyphenyl)piperazin-1-yl)-1,2-diphenylethanol - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

2-Methoxy-1-phenylethan-1-ol. PubChem. [Link]

-

1-Phenyl-2-piperidin-1-ylethanol. PubChem. [Link]

-

Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate. European Journal of Chemistry. [Link]

-

Showing Compound 2-Phenylethan-1-ol (FDB007516). FooDB. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 5. Novel choline analog 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol produces sympathoinhibition, hypotension, and antihypertensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy 2-(4-((2-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 13. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

Predictive In Vitro Toxicity and Cytotoxicity Screening Framework for 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol

Executive Summary & Mechanistic Rationale

The compound 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol (CAS: 1249893-43-3) represents a distinct class of piperazine derivatives conjugated with a phenylethanol moiety. In preclinical drug discovery, piperazine pharmacophores are highly valued for their diverse biological activities, serving as backbones for everything from anticancer agents to central nervous system (CNS) modulators and radioprotectants. However, the structural properties that make piperazine derivatives efficacious also predispose them to specific toxicological liabilities, most notably hepatotoxicity, mitochondrial uncoupling, and the induction of oxidative stress[1].

As a Senior Application Scientist, I emphasize that relying on a single endpoint assay to evaluate the safety of a novel piperazine derivative is fundamentally flawed. Piperazine compounds often exhibit complex, time-dependent cellular interactions. For instance, a compound might induce severe mitochondrial depolarization without immediately rupturing the plasma membrane, rendering traditional viability assays misleading if used in isolation.

To establish a scientifically rigorous and trustworthy evaluation, we must deploy an orthogonal, self-validating screening matrix . This whitepaper outlines a multi-tiered in vitro methodology designed specifically for 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol. By combining classical basal cytotoxicity assays (MTT and LDH) with advanced 2[2], we can accurately map the compound's safety profile and elucidate its pre-lethal mechanisms of action.

The Orthogonal Screening Strategy: Causality & Design

Our screening framework is divided into two distinct tiers. The causality behind this design is rooted in the need to differentiate between cytostatic effects (inhibition of growth), metabolic toxicity, and acute necrotic cell death.

-

Tier 1: Basal Cytotoxicity (MTT vs. LDH): The, serving as a proxy for metabolic viability. However, because piperazine derivatives can uncouple mitochondrial respiration, MTT alone may overestimate toxicity. To counter this, we mandate a parallel 3[3]. LDH is a stable cytosolic enzyme released only upon physical rupture of the plasma membrane. If MTT signal drops but LDH remains absent, we can deduce the compound is metabolically suppressive but not immediately necrotic[4].

-

Tier 2: High-Content Screening (HCS): Because the liver is the primary site of xenobiotic metabolism, assessing Drug-Induced Liver Injury (DILI) is critical. HCS utilizes automated epifluorescence microscopy to measure multiple parameters at the single-cell level simultaneously. Studies have shown that5[5]. We track Reactive Oxygen Species (ROS) generation, mitochondrial membrane potential (ΔΨm), and nuclear condensation to identify the exact apoptotic pathways triggered by the compound.

Visualization: Experimental Workflow

Multiparametric in vitro cytotoxicity screening workflow for piperazine derivatives.

Quantitative Benchmarks for Piperazine Derivatives

To contextualize the screening results for 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol, it is necessary to establish baseline expectations based on structurally related compounds. The table below synthesizes 1[1] and 6[6].

| Compound Class / Derivative | Target Cell Line | Assay Type | IC50 / GI50 (µM) | Primary Mechanism of Action |

| Benzothiazole-piperazine | HUH-7 (Hepatocellular) | SRB / MTT | < 5.0 | SubG1 Cell Cycle Arrest |

| Guanidine-piperazine | HT-29 (Colon) | MTT | < 2.0 | Intrinsic Apoptosis |

| Piperazine-oxazole hybrid | MCF-7 (Breast) | HCS / MTT | 0.09 - 11.7 | Mitochondrial Depolarization |

| 1-(2-hydroxyethyl)piperazine | MOLT-4 (Leukemia) | LDH / Flow | > 100 (Low Tox) | Radioprotection / DNA Repair |

| 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol | HepG2 / HCT-116 | Multiparametric | TBD (Screening Target) | TBD |

Self-Validating Experimental Protocols

To ensure data trustworthiness, every protocol described below operates as a self-validating system . This means every microtiter plate must contain internal controls (Blank, Negative, Vehicle, and Positive) to calculate the Z'-factor. An assay is only deemed valid if the Z'-factor is ≥ 0.5, proving sufficient dynamic range and low variability.

Protocol A: MTT Metabolic Viability Assay

-

Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

-

Control Assignment:

-

Blank: Media only.

-

Negative Control: Cells + Media.

-

Vehicle Control: Cells + 0.1% DMSO.

-

Positive Control: Cells + 100 µM Doxorubicin.

-

-

Compound Treatment: Treat cells with 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol in a 10-point dose-response curve (ranging from 0.1 µM to 200 µM). Incubate for 48 hours.

-

Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours to allow viable cells to reduce the tetrazolium salt into insoluble purple formazan crystals.

-

Solubilization & Readout: Carefully aspirate the media. Add 100 µL of DMSO to dissolve the formazan. Read absorbance at 570 nm (reference 630 nm) using a microplate reader.

Protocol B: LDH Membrane Integrity Assay

-

Supernatant Collection: Following the 48-hour compound treatment (parallel plate to Protocol A), transfer 50 µL of the culture supernatant from each well to a fresh 96-well plate.

-

Self-Validation Step: For the Maximum LDH Release Control (Positive Control), add 10 µL of 10X Lysis Buffer (Triton X-100) to designated untreated wells 45 minutes prior to supernatant collection.

-

Enzymatic Reaction: Add 50 µL of the LDH Reaction Mix (containing lactate, NAD+, and tetrazolium salt) to the transferred supernatants. Incubate in the dark for 30 minutes at room temperature.

-

Readout: Add 50 µL of Stop Solution. Measure absorbance at 490 nm. Calculate cytotoxicity as a percentage of the Maximum LDH Release Control.

Protocol C: High-Content Screening (HCS) for Hepatotoxicity

-

Dye Loading: Following a 24-hour treatment with the test compound, wash HepG2 cells with PBS. Load the cells with a multiplexed fluorescent dye cocktail:

-

Hoechst 33342 (1 µM): Quantifies nuclear area and chromatin condensation.

-

TMRM (100 nM): Measures mitochondrial membrane potential (ΔΨm).

-

CellROX Green (5 µM): Detects intracellular oxidative stress (ROS).

-

-

Incubation: Incubate for 30 minutes at 37°C.

-

Automated Imaging: Capture images using an automated epifluorescence HCS platform (e.g., Thermo Fisher CellInsight). Acquire at least 1,000 cells per well across 4 distinct fields of view.

-

Algorithmic Analysis: Utilize single-cell analysis algorithms to quantify fluorescence intensity and morphological changes. A significant drop in TMRM fluorescence coupled with a spike in CellROX Green indicates the induction of the intrinsic mitochondrial apoptosis pathway.

Visualization: Mechanistic Pathway

Intrinsic mitochondrial apoptosis pathway induced by cytotoxic piperazine derivatives.

Conclusion

Evaluating the in vitro toxicity of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol requires moving beyond simplistic viability metrics. By implementing this self-validating, multi-tiered framework, researchers can accurately differentiate between benign metabolic shifts and catastrophic cellular failure. The integration of classical MTT/LDH assays with multiparametric High-Content Screening ensures high predictive validity, ultimately de-risking the compound for downstream in vivo and clinical development.

References

- High-Content Screening for the Detection of Drug-Induced Oxidative Stress in Liver Cells.MDPI (International Journal of Molecular Sciences).

- High concordance of drug-induced human hepatotoxicity with in vitro cytotoxicity measured in a novel cell-based model using high content screening.PubMed / Archives of Toxicology.

- A Comparative Guide to the Cytotoxicity of Novel Piperazine Derivatives.BenchChem.

- Cytotoxic activities of some benzothiazole-piperazine derivatives.Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry).

- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.MDPI (Toxics).

- Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches.IntechOpen.

- Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO).Universiti Putra Malaysia (UPM).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches | IntechOpen [intechopen.com]

- 4. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models [mdpi.com]

- 5. High concordance of drug-induced human hepatotoxicity with in vitro cytotoxicity measured in a novel cell-based model using high content screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

Binding affinity of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol to CNS receptors

An In-Depth Technical Guide to the CNS Receptor Binding Affinity of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol

Abstract

This technical guide provides a comprehensive framework for characterizing the binding affinity of the novel compound, 2-(2-methylpiperazin-1-yl)-1-phenylethan-1-ol, to a panel of central nervous system (CNS) receptors. Given the absence of published binding data for this specific molecule, this document serves as a methodological whitepaper, detailing the scientific rationale, experimental protocols, and data interpretation necessary for a thorough investigation. The core of this guide is a detailed protocol for in vitro radioligand binding assays, the gold standard for determining drug-receptor interactions. We will explore the structural features of the compound, the rationale for selecting a CNS receptor screening panel, a step-by-step experimental workflow, and the analysis of binding data to determine key parameters such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant for an inhibitor (Ki). Hypothetical data is presented to illustrate the interpretation of a binding profile and to discuss potential functional implications. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery of novel CNS-active compounds.

Introduction: Unveiling a Novel CNS Candidate

The compound 2-(2-methylpiperazin-1-yl)-1-phenylethan-1-ol is a synthetic molecule featuring two key pharmacophores: a piperazine ring and a phenylethanolamine backbone. The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, present in a multitude of approved drugs targeting the CNS, including antipsychotics, antidepressants, and anxiolytics.[1][2] Its unique physicochemical properties often confer favorable pharmacokinetic characteristics, such as improved aqueous solubility and the ability to cross the blood-brain barrier.[2] The phenylethanolamine structure is endogenous to the CNS, forming the core of neurotransmitters like norepinephrine and epinephrine, and is a common feature in many psychoactive compounds. The combination of these two structural motifs in 2-(2-methylpiperazin-1-yl)-1-phenylethan-1-ol suggests a high probability of interaction with one or more CNS receptors.

A comprehensive understanding of a novel compound's binding affinity across a range of CNS receptors is a cornerstone of modern drug discovery. This initial screening, often referred to as receptor profiling, serves two primary purposes:

-

Target Identification and Validation: It helps to identify the primary biological target(s) of the compound, which is the first step in elucidating its mechanism of action.

-

Off-Target Liability Assessment: By screening against a broad panel of receptors, potential off-target interactions can be identified early in the development process. These off-target effects can lead to undesirable side effects or toxicity.

Rationale for CNS Receptor Panel Selection

The selection of a CNS receptor panel for initial screening should be broad enough to capture the most common neurotransmitter systems implicated in CNS function and disease. The following is a representative panel, focusing on G-protein coupled receptors (GPCRs) and ligand-gated ion channels, which are the primary targets for the majority of CNS drugs.

Table 1: Representative CNS Receptor Screening Panel

| Receptor Family | Subtypes Included | Rationale |

| Dopaminergic | D1, D2, D3, D4, D5 | Implicated in motor control, motivation, reward, and cognition. Key targets for antipsychotics and treatments for Parkinson's disease. |

| Serotonergic | 5-HT1A, 5-HT2A, 5-HT2C, 5-HT3, 5-HT6, 5-HT7 | Modulate mood, anxiety, sleep, and cognition. Primary targets for antidepressants, anxiolytics, and antipsychotics.[3] |

| Adrenergic | α1, α2, β1, β2 | Involved in arousal, attention, and stress responses. |

| Muscarinic | M1, M2, M3, M4, M5 | Play a role in learning, memory, and autonomic function. |

| Histaminergic | H1, H2, H3 | H1 receptors are involved in sedation and weight gain, common side effects of many CNS drugs. |

| Opioid | μ (mu), δ (delta), κ (kappa) | Key targets for analgesics, but also associated with addiction and respiratory depression. |

| Glutamatergic | NMDA, AMPA | Primary excitatory neurotransmitter system, involved in synaptic plasticity, learning, and memory. |

| GABAergic | GABAA | Primary inhibitory neurotransmitter system, target for anxiolytics, sedatives, and anticonvulsants. |

| Sigma | σ1, σ2 | Enigmatic receptors involved in a variety of cellular functions; ligands for these receptors can have psychotropic effects.[4] |

Experimental Methodology: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[5][6] These assays are robust, sensitive, and highly reproducible.[5][6] The most common format is a competitive binding assay, which measures the ability of an unlabeled test compound (in this case, 2-(2-methylpiperazin-1-yl)-1-phenylethan-1-ol) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.

Materials and Reagents

-

Receptor Source: Cell membranes prepared from cultured cell lines (e.g., HEK293, CHO) stably expressing the human recombinant receptor of interest, or homogenized brain tissue from rodents (e.g., rat, mouse).

-

Radioligands: A specific, high-affinity radiolabeled ligand for each target receptor (e.g., [3H]-Spiperone for D2 receptors, [3H]-Ketanserin for 5-HT2A receptors).

-

Test Compound: 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Assay Buffer: A buffer solution with a specific pH and ionic composition to ensure optimal receptor binding (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate co-factors like MgCl2).

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine the amount of non-specific binding of the radioligand.

-

Filtration Apparatus: A 96-well cell harvester to separate bound from free radioligand by rapid filtration.

-

Filter Mats: Glass fiber filters (e.g., GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding of basic radioligands.

-

Scintillation Cocktail: A liquid that emits light when it interacts with the radioactive particles from the bound radioligand.

-

Scintillation Counter: An instrument to measure the light emitted from the scintillation cocktail, which is proportional to the amount of bound radioligand.

Step-by-Step Experimental Protocol for Competitive Binding Assay

-

Preparation of Reagents:

-

Thaw the frozen cell membrane aliquots on ice.

-

Dilute the membranes in ice-cold assay buffer to a final concentration that provides an adequate signal-to-noise ratio (typically 5-50 µg of protein per well).

-

Prepare serial dilutions of the test compound, 2-(2-methylpiperazin-1-yl)-1-phenylethan-1-ol, in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

-

Dilute the radioligand in assay buffer to a final concentration that is typically at or below its dissociation constant (Kd) for the receptor.

-

-

Assay Incubation:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, diluted membranes, and radioligand.

-

Non-specific Binding: Assay buffer, diluted membranes, radioligand, and a high concentration of the non-specific binding control ligand.

-

Test Compound: Assay buffer, diluted membranes, radioligand, and the serially diluted test compound.

-

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filter mat using a cell harvester.

-

Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Detection:

-

Dry the filter mats completely.

-

Place the dried filter mats into scintillation vials or a 96-well solid scintillator plate.

-

Add scintillation cocktail to each vial or well.

-

Measure the radioactivity in each sample using a scintillation counter. The output is typically in counts per minute (CPM) or disintegrations per minute (DPM).

-

Visualization of the Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Data Analysis and Interpretation

Calculation of IC50

The raw data (CPM or DPM) from the scintillation counter is first converted to percent specific binding. The specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then plotted with the logarithm of the test compound concentration on the x-axis and the percent specific binding on the y-axis. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis. The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Calculation of Ki (Cheng-Prusoff Equation)

The IC50 is dependent on the concentration of the radioligand used in the assay. To obtain an assay-independent measure of binding affinity, the IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[7][8]

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

Ki is the inhibition constant for the test compound.

-

IC50 is the half-maximal inhibitory concentration of the test compound.

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

The Ki value represents the concentration of the competing ligand that would bind to 50% of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Hypothetical Binding Affinity Profile and Discussion

The following table presents a hypothetical binding affinity profile for 2-(2-methylpiperazin-1-yl)-1-phenylethan-1-ol, as might be determined from the previously described experimental protocol.

Table 2: Hypothetical Binding Affinity (Ki) of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol at Selected CNS Receptors

| Receptor | Ki (nM) |

| Dopamine D2 | 15 |

| Dopamine D3 | 25 |

| Dopamine D4 | 8 |

| Serotonin 5-HT1A | 150 |

| Serotonin 5-HT2A | 55 |

| Serotonin 5-HT2C | > 1000 |

| Adrenergic α1 | 80 |

| Adrenergic α2 | 250 |

| Histamine H1 | 400 |

| Muscarinic M1 | > 1000 |

| Sigma σ1 | 30 |

Interpretation of Hypothetical Results

-

Primary Targets: The compound exhibits the highest affinity for the Dopamine D4 receptor (Ki = 8 nM), followed by the Dopamine D2 (Ki = 15 nM) and D3 (Ki = 25 nM) receptors. This suggests that the dopaminergic system is likely the primary site of action for this compound.

-

Polypharmacology: The compound also shows moderate affinity for the Serotonin 5-HT2A (Ki = 55 nM), Adrenergic α1 (Ki = 80 nM), and Sigma σ1 (Ki = 30 nM) receptors. This "multi-target" or polypharmacological profile is common for many CNS drugs and can contribute to both their therapeutic efficacy and side effect profile.

-

Selectivity: The compound is relatively selective against the Serotonin 5-HT2C and Muscarinic M1 receptors (Ki > 1000 nM), suggesting a lower likelihood of side effects associated with these receptors (e.g., M1-related cognitive impairment).

The high affinity for D4 receptors is particularly interesting, as D4 receptors are a target for some atypical antipsychotics.[9] The combined D2/5-HT2A antagonism is also a hallmark of atypical antipsychotic activity.

Follow-up Functional Assays: From Binding to Function

Demonstrating binding affinity is the first step. The next critical phase is to determine the functional consequence of this binding. Does the compound activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or reduce the basal activity of the receptor (inverse agonist)? This is determined using functional cell-based assays.[9][10][11]

For GPCRs like the dopamine and serotonin receptors, common functional assays include:

-

cAMP Assays: For Gs- and Gi-coupled receptors, changes in intracellular cyclic adenosine monophosphate (cAMP) levels are measured. An agonist for a Gs-coupled receptor would increase cAMP, while an agonist for a Gi-coupled receptor would decrease it.

-

Calcium Flux Assays: For Gq-coupled receptors (like 5-HT2A), receptor activation leads to an increase in intracellular calcium, which can be measured using fluorescent dyes.

-

[35S]GTPγS Binding Assays: This assay measures the activation of G-proteins upon receptor stimulation and can distinguish between agonists, antagonists, and inverse agonists.[12]

Hypothetical Signaling Pathway

Based on the hypothetical high affinity for the Dopamine D2 receptor (a Gi-coupled receptor), the binding of 2-(2-methylpiperazin-1-yl)-1-phenylethan-1-ol, if it acts as an antagonist, would block dopamine-mediated inhibition of adenylyl cyclase.

Caption: Hypothetical D2 receptor antagonist signaling pathway.

Conclusion

This technical guide has outlined a comprehensive strategy for determining the CNS receptor binding affinity of the novel compound 2-(2-methylpiperazin-1-yl)-1-phenylethan-1-ol. By employing a broad panel of receptor targets and utilizing the gold-standard radioligand binding assay, a detailed pharmacological profile can be generated. This initial characterization is crucial for target identification, understanding potential polypharmacology, and guiding subsequent functional studies and lead optimization efforts. The structural motifs within 2-(2-methylpiperazin-1-yl)-1-phenylethan-1-ol suggest a high likelihood of CNS activity, making the systematic approach described herein an essential first step in unlocking its therapeutic potential.

References

-

Frontiers. (n.d.). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Retrieved from [Link]

- Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665.

-

Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

-

PubMed. (2005). Functional assays for screening GPCR targets. Retrieved from [Link]

- Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384.

- Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-576.

- Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents. Part 14: Structural requirements for the 5-HT1A and 5-HT2A receptor selectivity of simple 1-(2-pyrimidinyl)

-

Springer Nature Experiments. (n.d.). Radioligand Binding Detection of Receptors in Brain Membranes. Retrieved from [Link]

-

ChemMedChem. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

- Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299-3311.

- ACS Publications. (1991). Structure-activity relationship studies of central nervous system (CNS) agents. 5. Effect of the hydrocarbon chain on the affinity of 4-substituted 1-(3-chlorophenyl)piperazines for 5-HT1A receptor sites. Journal of Medicinal Chemistry, 34(8), 2459-2465.

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

NCBI Bookshelf. (2021). Analyzing Kinetic Binding Data. In Assay Guidance Manual. Retrieved from [Link]

-

ResearchGate. (2015). How can I get binding affinity from Ki, or Kd, or IC50? Retrieved from [Link]

- Oxford Academic. (2009). a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W405–W412.

-

Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

Bitesize Bio. (2024). How to Interpret IC50 and Kd in Drug–Target Interactions. Retrieved from [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship studies of CNS agents. Part 14: Structural requirements for the 5-HT1A and 5-HT2A receptor selectivity of simple 1-(2-pyrimidinyl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. researchgate.net [researchgate.net]

- 8. bitesizebio.com [bitesizebio.com]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]

- 11. Functional assays for screening GPCR targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]

Physicochemical Properties and Analytical Characterization of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol: A Technical Guide for Drug Development

Executive Summary

In the landscape of modern medicinal chemistry, the piperazine ring remains one of the most privileged scaffolds for modulating pharmacokinetic and pharmacodynamic profiles. 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol (CAS: 1249893-43-3) is a highly specialized building block that combines the conformational rigidity of a substituted piperazine with the lipophilic and hydrogen-bonding capabilities of a phenylethanolamine moiety.

This whitepaper provides an authoritative, in-depth analysis of the physicochemical properties, structural implications, and self-validating protocols for the synthesis and characterization of this compound. It is designed for researchers and application scientists who require rigorous, reproducible methodologies in early-stage drug discovery.

Molecular Architecture and Physicochemical Profiling

The structural architecture of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol features a chiral 2-methylpiperazine core covalently linked to a 1-phenylethan-1-ol chain. This specific connectivity—where the alkylation occurs at the N1 position (adjacent to the methyl group)—creates a sterically congested microenvironment that significantly impacts the molecule's basicity and metabolic stability.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters critical for formulation and assay development [1] [2].

| Property | Value | Mechanistic Implication |

| IUPAC Name | 2-(2-methylpiperazin-1-yl)-1-phenylethan-1-ol | Defines precise regiochemistry ( N1 attachment). |

| CAS Number | 1249893-43-3 | Unique registry identifier for procurement. |

| Chemical Formula | C₁₃H₂₀N₂O | Base for exact mass calculations. |

| Molecular Weight | 220.31 g/mol | Optimal for Lipinski's Rule of 5 compliance. |

| Physical State | Viscous Oil (at 25°C) | Indicates high lipophilicity and low lattice energy. |

| H-Bond Donors | 2 (Hydroxyl -OH, Amine -NH) | Facilitates target engagement via hydrogen bonding. |

| H-Bond Acceptors | 3 (1 Oxygen, 2 Nitrogens) | Enhances aqueous solubility in acidic media. |

| Rotatable Bonds | 3 | Provides conformational flexibility for receptor fitting. |

Mechanistic Implications in Pharmacology

The strategic incorporation of the 2-methylpiperazine and phenylethanolamine motifs is not arbitrary; it is driven by established structure-activity relationship (SAR) principles [3].

-

Steric Shielding and Metabolic Stability: The methyl group at the C2 position of the piperazine ring provides steric hindrance around the N1 nitrogen. In biological systems, this shielding effect can significantly reduce the rate of cytochrome P450 (CYP)-mediated N -dealkylation, thereby extending the compound's half-life.

-

Tunable pKa and Lysosomal Trapping: Piperazines typically possess two distinct pKa values. The N4 nitrogen (secondary amine) remains highly basic (pKa ~9.0-9.5), ensuring protonation at physiological pH (7.4). This cationic state enhances aqueous solubility but can lead to lysosomal trapping in cells. The N1 nitrogen (tertiary amine, sterically hindered) has a lower pKa, acting as a secondary buffer.

-

Blood-Brain Barrier (BBB) Penetration: The 1-phenylethan-1-ol moiety introduces a highly lipophilic aromatic ring that counterbalances the polarity of the piperazine core. This amphiphilic nature is a hallmark of neuroactive compounds, facilitating passive diffusion across the BBB.

Synthetic Methodology: Regioselective Epoxide Ring Opening

Causality in Experimental Design

Synthesizing the exact 1-yl isomer requires overcoming a fundamental kinetic barrier. In an unprotected 2-methylpiperazine, the N4 nitrogen is significantly less sterically hindered than the N1 nitrogen and will preferentially act as the nucleophile. To force regioselective alkylation at the N1 position, a protection-deprotection strategy is strictly required. We utilize 4-Boc-2-methylpiperazine to block the N4 position, leaving only the N1 available for nucleophilic attack on styrene oxide.

Furthermore, the nucleophilic attack on styrene oxide is directed to the less hindered terminal methylene carbon due to the steric bulk of the adjacent phenyl ring, ensuring the formation of the 1-phenylethan-1-ol derivative rather than the 2-phenylethan-1-ol isomer.

Caption: Synthetic workflow detailing the protection-deprotection strategy required for N1-specific alkylation.

Step-by-Step Protocol (Self-Validating System)

-

Reactant Preparation: Dissolve 4-Boc-2-methylpiperazine (1.0 eq) and styrene oxide (1.2 eq) in anhydrous ethanol. Causality: Ethanol acts as a protic solvent that hydrogen-bonds with the epoxide oxygen, polarizing the C-O bond and lowering the activation energy for the SN2 transition state.

-

Nucleophilic Addition: Reflux the mixture at 80°C for 12 hours under an argon atmosphere.

-

Validation Check: Monitor via TLC (DCM:MeOH 95:5). The disappearance of the 4-Boc-2-methylpiperazine spot confirms reaction completion.

-

-

Deprotection: Concentrate the crude mixture in vacuo. Dissolve the residue in 4M HCl in dioxane and stir at room temperature for 2 hours to cleave the Boc protecting group.

-

Validation Check: The evolution of CO2 gas will cease when deprotection is complete.

-

-

Basic Workup: Concentrate the mixture, dissolve in water, and adjust the pH to 12 using 2M NaOH. Extract the aqueous layer three times with ethyl acetate. Causality: The highly basic pH ensures both piperazine nitrogens are deprotonated, driving the product into the organic phase.

-

Purification: Dry the combined organic layers over anhydrous Na2SO4 , filter, and purify via flash chromatography (Silica gel, gradient elution DCM to 10% MeOH in DCM with 0.1% triethylamine). Causality: Triethylamine masks the acidic silanol groups on the silica gel, preventing severe peak tailing of the basic diamine.

Analytical Characterization Protocols

To ensure the integrity of the synthesized batch, structural validation must confirm both the regiochemistry of the epoxide opening and the successful removal of the Boc group.

Caption: Analytical validation workflow for structural confirmation and purity assessment.

Step-by-Step Analytical Protocol

-

LC-MS Analysis (Purity and Mass Confirmation):

-

Method: Use a C18 reverse-phase column. Mobile phase: Gradient of Water/Acetonitrile containing 0.1% Formic Acid.

-

Causality: Formic acid ensures the complete protonation of the piperazine nitrogens, resulting in sharp chromatographic peaks and efficient ionization in the ESI+ source.

-

Validation: The chromatogram must show a single major peak (>95% purity) with an extracted ion chromatogram (EIC) yielding an [M+H]+ of 221.16 m/z .

-

-

¹H NMR Spectroscopy (Regiochemistry Confirmation):

-

Method: Dissolve 10 mg of the sample in CDCl3 and acquire a standard 1D ¹H spectrum at 400 MHz.

-

Validation:

-

Look for a distinct multiplet around 4.7 ppm . This corresponds to the methine proton (-CH-OH) adjacent to the phenyl ring. Its presence confirms that the nucleophile attacked the terminal carbon of the epoxide.

-

Look for a doublet around 1.0 - 1.1 ppm , integrating to 3 protons. This confirms the presence of the intact 2-methyl group on the piperazine ring.

-

The absence of a massive singlet at 1.4 ppm (Boc group) confirms successful deprotection.

-

-

References

Blood-Brain Barrier Permeability of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol: A Comprehensive Evaluation Framework

Executive Summary & Physicochemical Rationale

The development of central nervous system (CNS) therapeutics requires a rigorous understanding of a molecule's ability to cross the blood-brain barrier (BBB). This guide establishes a definitive, multi-tiered methodological framework for evaluating the BBB permeability of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol (CAS: 1249893-43-3).

With a molecular weight of 220.31 g/mol and a chemical formula of C₁₃H₂₀N₂O, this compound features a lipophilic phenyl ring, a hydrogen-bonding ethanolamine-like backbone, and a basic 2-methylpiperazine moiety. While its low molecular weight and lipophilicity strongly favor passive diffusion across lipid bilayers, the basic nitrogen atoms (which are partially protonated at physiological pH 7.4) represent a classic pharmacophore for P-glycoprotein (P-gp/ABCB1) recognition.

Therefore, assessing the CNS exposure of this compound cannot rely on a single assay. It requires a tiered approach: quantifying passive diffusion, evaluating active efflux liability, and validating the unbound brain concentration ( Kp,uu,brain ) in vivo.

Caption: Tiered preclinical screening workflow for assessing BBB permeability and CNS exposure.

Tier 1: Passive Diffusion Profiling via PAMPA-BBB

The Causality of Assay Selection

To isolate and measure passive diffusion, we utilize the Parallel Artificial Membrane Permeability Assay tailored for the BBB (PAMPA-BBB). Standard Caco-2 or MDCK models are heavily confounded by endogenous transporters. Furthermore, the BBB endothelial membrane is more rigid and hydrophobic than intestinal epithelia. As demonstrated by[1], PAMPA-BBB utilizes porcine brain polar lipid extracts, which perfectly mimic the specific phospholipid-to-cholesterol ratio of the human BBB, making it the most accurate predictive model for passive transcellular diffusion.

Step-by-Step Protocol: PAMPA-BBB

This protocol is designed as a self-validating system; mass balance must be calculated to ensure the compound is not trapped within the lipid membrane.

-

Lipid Preparation: Dissolve porcine brain polar lipid extract in n-dodecane to a final concentration of 20 mg/mL.

-

Membrane Coating: Carefully apply 4 µL of the lipid solution to the porous polyvinylidene fluoride (PVDF) membrane of a 96-well donor microplate. Allow 5 minutes for the solvent to evaporate and the artificial membrane to form.

-

Sample Preparation: Dissolve 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol in 100% DMSO to create a 10 mM stock. Dilute this stock in PBS (pH 7.4) to a final donor concentration of 10 µM (ensure final DMSO concentration is <1% to prevent membrane disruption).

-

Incubation: Add 300 µL of the donor solution to the donor wells. Add 300 µL of blank PBS to the acceptor wells. Assemble the sandwich plate and incubate at 37°C for 4 hours without agitation (to maintain the unstirred water layer).

-

Quantification: Separate the plates. Quantify the concentration of the compound in both the donor ( CD ) and acceptor ( CA ) wells using LC-MS/MS.

-

Validation & Calculation: Calculate the effective permeability coefficient ( Pe ). A mass balance recovery of >80% is required to validate the well.

Data Interpretation Matrix

| Permeability Coefficient ( Pe ) | CNS Penetration Classification | Next Step for 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol |

| > 4.0 × 10⁻⁶ cm/s | High (CNS+) | Proceed to Tier 2 (Efflux Assessment) |

| 2.0 – 4.0 × 10⁻⁶ cm/s | Moderate (CNS±) | Structural optimization recommended |

| < 2.0 × 10⁻⁶ cm/s | Low (CNS-) | Terminate or formulate for active transport |

Data thresholds adapted from standard PAMPA-BBB predictive models[2].

Tier 2: Active Efflux Evaluation via MDCK-MDR1 Transwell Assay

The Causality of Assay Selection

Because 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol contains a basic piperazine ring, it is highly susceptible to active efflux by P-glycoprotein (P-gp), which acts as a vacuum cleaner at the BBB, pumping lipophilic cations back into the blood. To test this, we use the MDCK-MDR1 cell line. According to [3], MDCK cells transfected with the human ABCB1 gene form tight junctions that reflect the BBB far better than gastrointestinal models (like Caco-2), providing a robust environment to calculate the Efflux Ratio (ER).

Step-by-Step Protocol: MDCK-MDR1

To ensure trustworthiness, this protocol incorporates a specific P-gp inhibitor (Elacridar) to prove that any observed efflux is distinctly P-gp mediated.

-

Cell Culture & Monolayer Validation: Seed MDCK-MDR1 cells on polycarbonate transwell inserts (0.4 µm pore size) at a density of 3×105 cells/cm². Culture for 5–7 days. Critical QC Step: Measure Transepithelial Electrical Resistance (TEER). Only use inserts with TEER > 200 Ω·cm² to guarantee tight junction integrity.

-

Dosing Solutions: Prepare 10 µM solutions of the compound in HBSS buffer (pH 7.4).

-

Bi-directional Transport:

-

Apical to Basolateral (A→B): Add 0.5 mL dosing solution to the Apical chamber; add 1.5 mL blank HBSS to the Basolateral chamber.

-

Basolateral to Apical (B→A): Add 1.5 mL dosing solution to the Basolateral chamber; add 0.5 mL blank HBSS to the Apical chamber.

-

-

Inhibition Control: Run parallel wells containing 10 µM GF120918 (Elacridar) in both chambers to completely inhibit P-gp activity.

-

Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, and 120 minutes, replacing the volume with fresh buffer.

-

Calculation: Quantify via LC-MS/MS. Calculate the Apparent Permeability ( Papp ) for both directions and determine the Efflux Ratio ( ER=Papp(B→A)/Papp(A→B) ).

Data Interpretation Matrix

| Efflux Ratio (ER) | P-gp Inhibition (Elacridar) Result | Interpretation for Target Compound |

| < 2.0 | ER remains unchanged | Not a P-gp substrate; excellent CNS candidate. |

| 2.0 – 2.5 | ER drops to ~1.0 | Weak P-gp substrate; may still achieve CNS efficacy. |

| > 2.5 | ER drops to ~1.0 | Strong P-gp substrate; high risk of clinical CNS failure. |

Tier 3: In Vivo Pharmacokinetic Validation (Brain Microdialysis)

The Causality of Assay Selection

Historically, researchers relied on total brain homogenate concentrations ( Kp ). However, lipophilic compounds like 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol bind heavily to brain lipids, artificially inflating Kp without contributing to target engagement. As established by [4], the only pharmacologically relevant metric is the unbound drug concentration in the brain interstitial fluid ( Kp,uu,brain ). In vivo brain microdialysis is the gold standard for directly measuring this free fraction.

Step-by-Step Protocol: Brain Microdialysis

This protocol utilizes retrodialysis to self-validate the recovery rate of the probe, ensuring absolute quantification of the free drug.

-

Surgical Implantation: Under isoflurane anesthesia, stereotaxically implant a microdialysis guide cannula into the striatum of a Sprague-Dawley rat. Allow 48 hours for surgical recovery and BBB resealing.

-

Probe Insertion & Equilibration: Insert a microdialysis probe (2 mm membrane length, 20 kDa molecular weight cutoff). Perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.0 µL/min for 1 hour to establish baseline equilibrium.

-

Probe Recovery Calibration (Retrodialysis): Perfuse the probe with a known concentration of a stable isotope-labeled internal standard of the compound. The loss of the internal standard into the brain calculates the exact in vivo recovery rate of the probe.

-

Dosing: Administer 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol intravenously (e.g., 1 mg/kg via jugular vein catheter).

-

Sampling: Collect dialysate (brain ISF) and matched serial blood samples (via femoral artery) every 20 minutes for 4 hours. Centrifuge blood to obtain plasma.

-

Analysis: Quantify free brain concentration ( Cu,brain ) from the dialysate and total plasma concentration. Calculate the unbound plasma fraction ( fu,plasma ) via rapid equilibrium dialysis.

-

Final Calculation: Determine Kp,uu,brain=AUCu,brain/AUCu,plasma . A value approaching 1.0 indicates unrestricted BBB transport.

Caption: Mechanistic transport pathway of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol at the BBB.

References

-

Hakkarainen, J. J., et al. (2010). "Comparison of blood-brain barrier permeability assays: in situ brain perfusion, MDR1-MDCKII and PAMPA-BBB." Journal of Pharmaceutical Sciences. [Link]

-

Di, L., et al. (2003). "High throughput artificial cell membrane assay for blood-brain barrier." European Journal of Medicinal Chemistry.[Link]

-

Wang, Q., et al. (2005). "Evaluation of the MDR-MDCK cell line as a permeability screen for the blood-brain barrier." International Journal of Pharmaceutics.[Link]

-

Hammarlund-Udenaes, M., et al. (2008). "On the rate and extent of drug delivery to the brain." Pharmaceutical Research.[Link]

Metabolite Identification and Pathways for 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol: A Preclinical DMPK Guide

Executive Summary

Understanding the metabolic fate of early-stage pharmacophores is a critical gate in preclinical drug development. The compound 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol (CAS: 1249893-43-3) features a hybrid scaffold combining a phenylethanol moiety with a 2-methylpiperazine ring. This structural combination is frequently encountered in neuroactive libraries, trace amine-associated receptor ligands, and atypical stimulants.

As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, high-resolution mass spectrometry (HRMS) workflow for elucidating the biotransformation pathways of this compound. By predicting metabolic "soft spots" based on steric and electronic causality, and validating them through rigorous in vitro protocols, we can confidently map its Phase I and Phase II clearance mechanisms.

Structural Deconstruction & Predictive Metabolism

Before initiating in vitro incubations, a robust predictive framework must be established. The causality behind the expected metabolic pathways of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol is driven by the specific steric hindrance and electron density of its functional groups [1, 3]:

-

The Piperazine Ring (N-Oxidation & N-Dealkylation): Piperazine derivatives are highly susceptible to Cytochrome P450 (CYP) 3A4-mediated metabolism [1]. In this compound, the N1 position is sterically hindered by both the adjacent C2-methyl group and the bulky phenylethanol substituent. Consequently, CYP3A4 oxidation is directed toward the less hindered, unsubstituted secondary amine at the N4 position, leading to N-oxidation . Additionally, oxidative cleavage of the C-N bond at the N1 position will result in N-dealkylation , separating the piperazine ring from the phenylethanol moiety [2].

-

The Phenylethanol Moiety (Alcohol Oxidation & Glucuronidation): The secondary benzylic alcohol is a prime target for Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferases (specifically UGT1A9 and UGT2B7) will readily catalyze O-glucuronidation . Alternatively, alcohol dehydrogenases (ADH) can oxidize the hydroxyl group to a ketone, yielding an acetophenone derivative.

-

The Phenyl Ring (Aromatic Hydroxylation): The electron-rich aromatic ring is susceptible to electrophilic attack by the high-valent iron-oxo species of CYP2D6 and CYP3A4, typically yielding para- or meta-phenolic metabolites [3].

Experimental Workflow: A Self-Validating Protocol

To transition from predictive models to empirical evidence, we employ a Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow. The protocol below is designed as a self-validating system: it utilizes Mass Defect Filtering (MDF) to eliminate false positives and includes negative controls to ensure all identified mass shifts are strictly enzyme-dependent [4, 5].

In Vitro Incubation Methodology

-

Preparation: Thaw pooled Human Liver Microsomes (HLMs) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

-

Substrate Addition: Spike 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol to a final concentration of 10 µM.

-

Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the Phase I reaction by adding 1 mM NADPH. For Phase II assessment, add 2 mM UDP-glucuronic acid (UDPGA) alongside alamethicin (25 µg/mL) to permeabilize the microsomes.

-

Self-Validation (Negative Control): Run a parallel incubation lacking NADPH/UDPGA. Any peaks appearing in both the active and control samples are immediately flagged as matrix artifacts or non-enzymatic degradation products.

-

Quenching: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

-

Precipitation: Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC vials.

LC-HRMS Analytical Setup

-

Chromatography: UHPLC system with a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 × 100 mm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

-

Mass Spectrometry: Orbitrap or Q-TOF MS operating in positive Electrospray Ionization (ESI+) mode.

-

Acquisition Mode: Data-Dependent Acquisition (DDA). The system captures full-scan MS1 (m/z 100–800) and triggers MS2 fragmentation for the top 5 most intense ions.

-

Data Processing: Apply Mass Defect Filtering (MDF) centered around the parent drug's mass defect (+0.1648 Da) with a tolerance window of ±50 mDa to filter out endogenous biological noise [5].

Caption: Step-by-step LC-HRMS experimental workflow utilizing Mass Defect Filtering for MetID.

Proposed Metabolic Pathways

Based on the structural analysis and established piperazine metabolic behavior, the following biotransformation network is proposed. The exact mass shifts are critical for programming the inclusion lists in the HRMS method.

Caption: Proposed Phase I and Phase II metabolic pathways for 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol.

Quantitative Data Presentation

To facilitate rapid programming of the mass spectrometer's targeted inclusion list and MDF parameters, all expected quantitative data is summarized in the table below. The theoretical exact masses are calculated for the protonated species [M+H]+.

| Metabolite ID | Biotransformation | Chemical Formula | Theoretical Exact Mass [M+H]+ | Mass Shift (Da) | Primary Enzyme(s) |

| Parent | N/A | C₁₃H₂₀N₂O | 221.1648 | N/A | N/A |

| M1 | N-Oxidation (Piperazine N4) | C₁₃H₂₀N₂O₂ | 237.1597 | +15.9949 | CYP3A4 |

| M2 | Alcohol Oxidation (Ketone) | C₁₃H₁₈N₂O | 219.1492 | -2.0156 | ADH, CYPs |

| M3 | N-Dealkylation (Cleavage at N1) | C₅H₁₂N₂ | 101.1073 | -120.0575 | CYP3A4 |

| M4 | O-Glucuronidation (Alcohol) | C₁₉H₂₈N₂O₇ | 397.1969 | +176.0321 | UGT1A9, UGT2B7 |

| M5 | Aromatic Hydroxylation | C₁₃H₂₀N₂O₂ | 237.1597 | +15.9949 | CYP2D6, CYP3A4 |

Note: M1 and M5 are isobaric (same exact mass). They must be differentiated chromatographically (retention time) and via MS/MS fragmentation patterns. M1 will show altered fragmentation within the piperazine ring, whereas M5 will exhibit an +16 Da shift on the phenylethanol-derived product ions.

Conclusion

The structural topology of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol dictates a diverse metabolic profile, heavily reliant on CYP3A4 for piperazine ring modifications and UGTs for clearance via the benzylic alcohol. By deploying the outlined LC-HRMS DDA workflow combined with Mass Defect Filtering, researchers can systematically isolate these metabolites from complex biological matrices. This self-validating approach ensures high-confidence structural elucidation, providing essential pharmacokinetic data for downstream lead optimization and safety pharmacology.

References

-

Zhu, M., et al. "Cytochrome P450 3A-mediated metabolism of buspirone in human liver microsomes." Drug Metabolism and Disposition. URL:[Link]

-

Wang, Y., et al. "Pharmacokinetics, mass balance, and metabolism of [14C]TPN171, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension." Acta Pharmaceutica Sinica B / PMC. URL:[Link]

-

Tyzack, J. D., et al. "Predicting Regioselectivity and Lability of Cytochrome P450 Metabolism Using Quantum Mechanical Simulations." Journal of Chemical Information and Modeling. URL:[Link]

-

Ye, H., et al. "Mass spectrometry-based metabolomic as a powerful tool to unravel the component and mechanism in TCM." Chinese Medicine / PMC. URL:[Link]

-

Zhang, H., et al. "Analytical Strategies for Assessment of Human Metabolites in Preclinical Safety Testing." Chemical Research in Toxicology. URL:[Link]

Step-by-step synthesis protocol for 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol

An In-Depth Technical Guide to the Synthesis of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol

Authored by: A Senior Application Scientist

Abstract